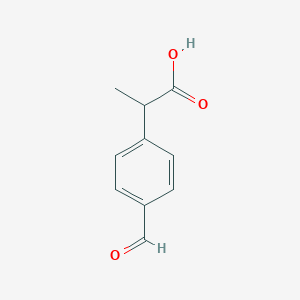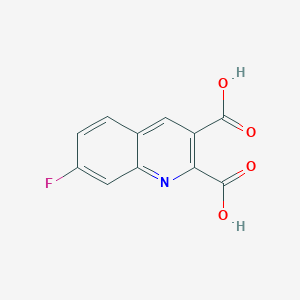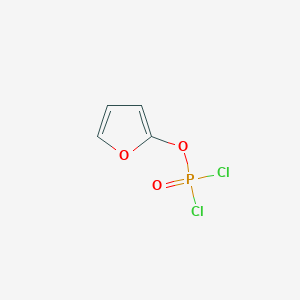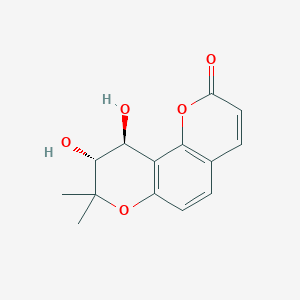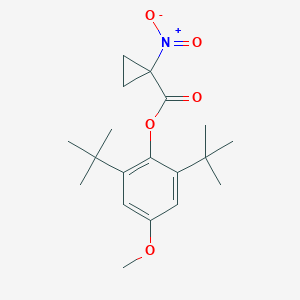
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate, also known as DTB-MeO-NO2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways. 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been shown to have a number of biochemical and physiological effects. In animal studies, 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been shown to reduce inflammation and tumor growth. It has also been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a range of conditions, making it a useful starting material for the synthesis of new materials and drugs.
However, one limitation of using 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate. One area of research is in the development of new drugs based on 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate. Researchers could explore the potential of 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate as a treatment for various diseases, including cancer, inflammation, and autoimmune disorders.
Another area of research is in the synthesis of new materials using 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate as a starting material. Researchers could explore the potential of 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate in the development of new materials with unique properties, such as high thermal stability and mechanical strength.
Overall, 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate is a promising compound that has potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential in drug development and materials science.
Métodos De Síntesis
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate can be synthesized through a multi-step process that involves the reaction of tert-butyl 4-methoxyphenylacetate with nitromethane in the presence of sodium hydride. This reaction results in the formation of 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate, which can be purified through column chromatography.
Aplicaciones Científicas De Investigación
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been studied for its potential applications in various scientific fields. One area of research is in the development of new drugs. 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for drug development.
Another area of research is in the field of materials science. 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been used as a starting material for the synthesis of new materials with unique properties. For example, 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been used to synthesize a new class of polymeric materials that exhibit high thermal stability and mechanical strength.
Propiedades
Número CAS |
104755-90-0 |
|---|---|
Nombre del producto |
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate |
Fórmula molecular |
C19H27NO5 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(2,6-ditert-butyl-4-methoxyphenyl) 1-nitrocyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H27NO5/c1-17(2,3)13-10-12(24-7)11-14(18(4,5)6)15(13)25-16(21)19(8-9-19)20(22)23/h10-11H,8-9H2,1-7H3 |
Clave InChI |
BANYMWIJEUJLIY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1OC(=O)C2(CC2)[N+](=O)[O-])C(C)(C)C)OC |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1OC(=O)C2(CC2)[N+](=O)[O-])C(C)(C)C)OC |
Sinónimos |
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



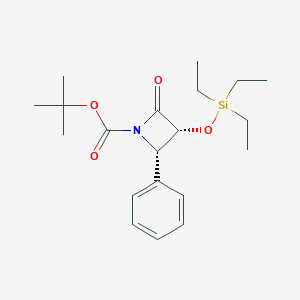
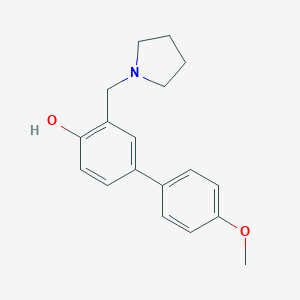
![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
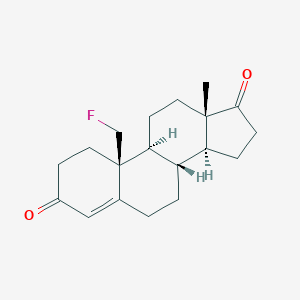
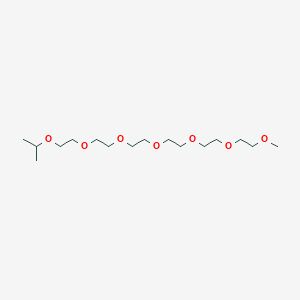
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)
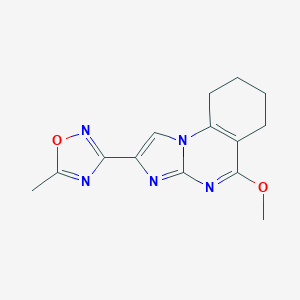
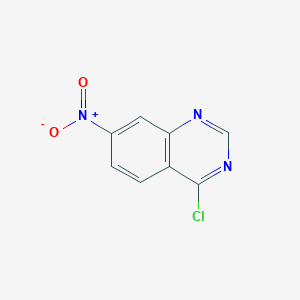
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
